molecular formula C10H14O3 B1293700 3,4-Dimethoxyphenethyl alcohol CAS No. 7417-21-2

3,4-Dimethoxyphenethyl alcohol

Cat. No. B1293700
CAS RN: 7417-21-2
M. Wt: 182.22 g/mol
InChI Key: SRQAJMUHZROVHW-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethyl alcohol is a compound that is related to various research areas, including organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to an ethyl alcohol chain. This structure is a common motif in various chemical syntheses and biological studies.

Synthesis Analysis

The synthesis of compounds related to 3,4-dimethoxyphenethyl alcohol involves several steps and can be achieved through different synthetic routes. For instance, the synthesis of strongly fluorescent oxazoles with a 3,4-dimethoxyphenyl group has been reported using chiral auxiliary-bearing isocyanides as synthons. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with chiral oxazolidinones in the presence of a superbase, leading to optically active compounds with high fluorescence quantum yields . Additionally, the synthesis of related compounds such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate has been achieved through photoirradiation, demonstrating the versatility of synthetic methods for these types of molecules .

Molecular Structure Analysis

The molecular structure of compounds containing the 3,4-dimethoxyphenyl group has been studied using various analytical techniques. X-ray crystallography has been used to determine the structure of optically active oxazoles, revealing details about their molecular geometry . Similarly, the planarity of the cyclobutane ring in related compounds has been investigated, showing a slightly distorted square-planar arrangement, which is significant for understanding the stereochemistry and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of 3,4-dimethoxyphenethyl alcohol derivatives is influenced by the presence of functional groups and the overall molecular structure. The compounds participate in various chemical reactions, including dimerization, Knoevenagel condensation, and hydroboration, which are essential for constructing complex molecules with desired properties . These reactions are crucial for the synthesis of pharmaceuticals, materials, and other chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxyphenethyl alcohol and its derivatives are determined by their molecular structure. The presence of methoxy groups and the benzene ring contributes to the solubility, reactivity, and stability of these compounds. For example, the fluorescence properties of oxazoles with a 3,4-dimethoxyphenyl group are notable, as they have high quantum yields, which could be useful in materials science and biological imaging applications . The analysis of natural bond orbital population and Hirshfeld surface analysis provides insights into the intermolecular interactions and crystal packing of these compounds, which are important for their solid-state properties .

Scientific Research Applications

1. Protective Group in Organic Synthesis

3,4-Dimethoxyphenethyl alcohol is utilized as an alcohol protecting group in organic synthesis. It is particularly effective in FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-type ethers, producing oligomeric derivatives and alcohols with high purity. This method offers an efficient way to obtain mother alcohols without extensive purification processes (Sawama et al., 2015).

2. Corrosion Inhibition

In the field of material science, derivatives of 3,4-dimethoxyphenethyl alcohol have shown promise in corrosion inhibition. Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione have been studied for their ability to protect mild steel in acidic environments. Their effectiveness is attributed to the adsorption of these inhibitors on metal surfaces, which is enhanced by π-electrons in the aromatic ring and lone-pair electrons in the methoxy group (Chafiq et al., 2020).

3. Lignin Model Studies

3,4-Dimethoxyphenethyl alcohol plays a significant role in lignin model studies. Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which include 3,4-dimethoxyphenethyl alcohol, has contributed to the understanding of lignin degradation mechanisms. This research is crucial for the development of effective methods for lignin valorization (Yokoyama, 2015).

4. Antimicrobial and Anti-Proliferative Activities

In the pharmaceutical and biomedical fields, derivatives of 3,4-dimethoxyphenethyl alcohol, such as 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds show potential in targeting various pathogens and cancer cell lines, suggesting their utility in the development of new therapeutic agents (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAJMUHZROVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225138
Record name 3,4-Dimethoxyphenethyl alcohol
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenethyl alcohol

CAS RN

7417-21-2
Record name 2-(3,4-Dimethoxyphenyl)ethanol
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Record name 3,4-Dimethoxyphenethyl alcohol
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Record name 3,4-Dimethoxyphenethyl alcohol
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Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxyphenylacetic acid (2 g) in anhydrous THF (40 ml) at 0° C. under N2 was added dropwise borane-methyl sulfide complex (10 M, 1.5 ml). The mixture was stirred at room temperature for further 4 hrs. Cold water (5 ml) was added to destroy any excess of borane followed by the addition of H2SO4 (1 M, 50 ml). The mixture was extracted three time with ethyl acetate (50 ml). The organic layer was separated and evaporated off to give a colourless liquid which was then purified by column chromatography to afford a colourless solid in quantitative yield.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
M Barash, JM Osbond - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… 3 : 4-dimethoxyphenethyl alcohol which was converted into the chloride and nitrile; the derived ethyl ester was reduced by lithium aluminium hydride to 3 : 4-dimethoxyphenethyl alcohol…
Number of citations: 14 pubs.rsc.org
C Perez, LN Almonacid, JM Trujillo… - Planta …, 1995 - thieme-connect.com
In addition to the known compounds (±)-threo-guaiacylglycerol and the phenethyl alcohols, 3-methoxy-4-dihydroxyphenethyl alcohol and 3, 4-dimethoxyphenethyl alcohol, a new …
Number of citations: 11 www.thieme-connect.com
EZ Khafagy, JP Lambooy - Journal of Medicinal Chemistry, 1966 - ACS Publications
Fifteen analogs of phenethyl alcohol have been prepared to explore die effect of ring substituents, and to¡ t lesser degree solubility, on bacteriostatic activity. All of the monomethoxy-and …
Number of citations: 16 pubs.acs.org
S Dong, X Shi, Q Liu, Z Zhang, L Zhao - Acta Chromatographica, 2013 - akjournals.com
A simple hydrolysis method has been developed for determination of phenylethanoid glycosides in Lamiophlomis rotata (LR). Different kinds of phenylethanoid glycosides were …
Number of citations: 2 akjournals.com
S NISHIBE, K OKABE, H TSUKAMOTO… - Chemical and …, 1982 - jstage.jst.go.jp
The molecula formula of 1 differs in composition by an increment of one unit of oxygen atom relative to that of forsythiaside. The ultraviolet (UV) spectrum of 1 showed absorption …
Number of citations: 116 www.jstage.jst.go.jp
FH Howell, DAH Taylor - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 3 : 4-Dimethoxyphenethyl Alcohol.-(a) To a solution of lithium aluminium hydride (8 g.) in … The distillate, 3 : 4-dimethoxyphenethyl alcohol, formed colourless prisms (18 g. 72y0), m. p. …
Number of citations: 0 pubs.rsc.org
Y Ban, T Oishi - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Methyl glycidate (Ila) thus obtained was hydrolysed to give its sodium salt (IIIa), which was converted to the corresponding aldehyde (IVa) very smoothly by carrying out the …
Number of citations: 38 www.jstage.jst.go.jp
I Stupans, A Kirlich, KL Tuck… - Journal of Agricultural and …, 2002 - ACS Publications
Typical components of the Mediterranean diet, such as olive oil and red wine, contain high concentrations of complex phenols, which have been suggested to have an important …
Number of citations: 133 pubs.acs.org
Y Yoshida, S Ichikawa, Y Shinozuka… - … -Sendai Institute of …, 2005 - library.navoiy-uni.uz
Dimethoxybenzene derivatives, which have a hydroxyalkyl or an aminoalkyl side-chain, were oxidized with ozone and transformed to heterocycles by ring closure reaction of the …
Number of citations: 6 library.navoiy-uni.uz
TA Dobson, LG Humber - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
1 Z alcohol with paraformaldehyde and anhydrous hydrogen chloride, and it has been eonverted to l-aminomethyliso-chroman via the l-bromo and 1-cyano derivatives (3, 4). The direet …
Number of citations: 20 onlinelibrary.wiley.com

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